Ethyl 2,3-diphenylacrylate is an organic compound with the molecular formula and a molecular weight of 277.32 g/mol. It is classified as an acrylate ester, notable for its application as a ultraviolet (UV) light absorber in various industries, including cosmetics and plastics. The compound is also known by several synonyms, including Etocrylene and UV-3035, and is characterized by its ability to absorb UV radiation effectively, thus protecting materials from photodegradation.
The synthesis of ethyl 2,3-diphenylacrylate typically involves a multi-step reaction process. One common method includes:
This method is noted for its efficiency and high yield, often exceeding 90% under optimal conditions.
Ethyl 2,3-diphenylacrylate has a distinct structure characterized by:
InChI=1S/C18H17NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3C(OCC)(=O)/C(/C#N)=C(/C1=CC=CC=C1)\C1=CC=CC=C1The compound appears as a white to almost white crystalline solid with a melting point ranging from 97 °C to 99 °C and a boiling point of approximately 174 °C at reduced pressure .
Ethyl 2,3-diphenylacrylate participates in various chemical reactions due to its reactive double bond and functional groups. Key reactions include:
These reactions highlight its versatility in synthetic organic chemistry.
The primary mechanism of action for ethyl 2,3-diphenylacrylate lies in its ability to absorb UV radiation effectively. When exposed to UV light:
Research indicates that ethyl 2,3-diphenylacrylate can mitigate photodegradation processes in polymers by absorbing harmful UV radiation.
Ethyl 2,3-diphenylacrylate exhibits thermal stability under normal conditions but should be handled with care due to its reactivity with strong bases and oxidizing agents .
Ethyl 2,3-diphenylacrylate finds extensive use across various scientific fields due to its unique properties:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6